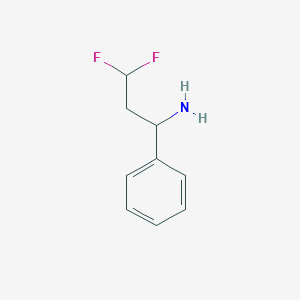
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is a brominated alkane with a methylsulfonyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or other substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the methylsulfonyl group.
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, which provides distinct reactivity and stability compared to its analogs .
Propriétés
Formule moléculaire |
C8H17BrO2S |
|---|---|
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
Clé InChI |
RMKCEBKODDQDCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCS(=O)(=O)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)





![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)



![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)


